molecular formula C12H6O3 B12586591 Azuleno[1,2-B]furan-4,6-dione CAS No. 647845-18-9

Azuleno[1,2-B]furan-4,6-dione

Cat. No.: B12586591
CAS No.: 647845-18-9
M. Wt: 198.17 g/mol
InChI Key: QKAVMZMDVVNWIE-UHFFFAOYSA-N
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Description

Azuleno[1,2-B]furan-4,6-dione (CAS 5656-82-6) is a specialized heterocycle-fused azulene derivative with the molecular formula C12H6O3 and a molecular weight of 198.17 g/mol . This compound features a non-benzenoid aromatic azulene core fused with a furandione moiety, a structure that is of significant interest in advanced materials research . Heterocycle-fused azulenes like this compound are the subject of intense study due to their unique optical and electrochemical properties, which make them promising candidates for developing next-generation organic electronic devices . Researchers are exploring its application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . Furthermore, azulene-based scaffolds are investigated in pharmaceutical research for their biological activities, which include anti-inflammatory and anti-tumor properties, opening avenues for the development of new therapeutic agents . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

CAS No.

647845-18-9

Molecular Formula

C12H6O3

Molecular Weight

198.17 g/mol

IUPAC Name

azuleno[1,2-b]furan-4,6-dione

InChI

InChI=1S/C12H6O3/c13-7-2-1-3-8-10(6-7)11(14)9-4-5-15-12(8)9/h1-6H

InChI Key

QKAVMZMDVVNWIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C(=C1)C3=C(C2=O)C=CO3

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization reactions are a common approach for synthesizing azulene derivatives, including Azuleno[1,2-b]furan-4,6-dione.

  • Fulvene Cyclization : The cyclization of fulvenes has been shown to be an effective method for producing azulenes. For instance, the reaction of 2H-cyclohepta[b]furan-2-one with enamines leads to the formation of azulene derivatives through a thermal cyclization process, often yielding moderate to high product yields (30-45%) depending on the specific conditions used.

  • Dynamic Gas-Phase Thermo-Isomerization : This method involves heating polyalkylphenylpropiolates at high temperatures (approximately 650 °C), resulting in the formation of azulene derivatives. This technique has been noted for its efficiency and ability to produce complex structures.

Reaction with Enol Ethers

The reaction of 2H-cyclohepta[b]furan-2-ones with enol ethers represents another viable pathway:

  • Mechanism : The process typically involves a [8 + 2] cycloaddition mechanism, where the strained intermediate undergoes decarboxylation followed by elimination to yield azulene derivatives. This method can afford products in yields ranging from 11% to 99%, depending on the specific enol ether used and reaction conditions (temperature and solvent).

Iodination and Tosylation

A more nuanced approach involves the iodination of tropolones followed by tosylation:

  • Procedure : Direct tosylation of certain tropolones leads to inseparable mixtures due to tautomerism. By first iodinating these compounds at the α-carbon, a more manageable iodide is formed, which can then undergo tosylation to yield desired derivatives suitable for further cyclization reactions.

Intramolecular Tropylium Ion-Mediated Reactions

This method leverages tropylium ions for efficient synthesis:

  • Applications : Intramolecular tropylium ion-mediated reactions have been utilized to create β-(4-azuleno[1,2-b]thienyl)-α,β-unsaturated ketones. This approach demonstrates versatility in forming complex azulene structures through furan ring-opening reactions under mild conditions.

The following table summarizes key aspects of the preparation methods discussed:

Method Mechanism Yield Range Notes
Fulvene Cyclization Thermal cyclization 30-45% Effective for complex azulene structures
Dynamic Gas-Phase Thermo-Isomerization High-temperature pyrolysis Moderate Efficient for polyalkyl derivatives
Iodination and Tosylation Sequential halogenation and sulfonation Variable Overcomes issues of tautomerism
Intramolecular Tropylium Ion-Mediated Reactions Ion-mediated furan ring-opening Up to 99% Mild conditions; versatile applications

The preparation of this compound encompasses a variety of methodologies that cater to different synthetic needs within organic chemistry. Each method presents unique advantages and challenges regarding yield and complexity. Continued exploration of these techniques will enhance our understanding and application of this intriguing compound in various fields.

Further research may focus on optimizing existing methods or developing novel synthetic routes that improve yield and reduce reaction times. Additionally, exploring the functionalization of this compound could lead to new applications in material science and pharmaceuticals.

Chemical Reactions Analysis

[8 + 2] Cycloaddition with Enol Ethers and Enamines

Azuleno[1,2-b]furan-4,6-dione undergoes [8 + 2] cycloaddition with enol ethers or enamines under thermal conditions (160–190°C), forming complex azulene derivatives. The reaction proceeds via a strained intermediate (A ) that decarboxylates to yield azulenic products (e.g., 37 , 38 ) (Scheme 13) .

Key Example

ReactantProductConditionsYield
Vinyl ethers1,2-Disubstituted azulenesToluene, 190°C60–90%
Dihydropyran1-AzulenylpropanolsNeat, 170°C70–85%

Mechanistically, the carbonyl groups in the dione act as electron-deficient sites, facilitating nucleophilic attack by enol ethers. Subsequent decarboxylation and elimination steps finalize the azulene framework .

Substitution at Carbonyl Positions

The 4,6-dione moiety is susceptible to nucleophilic substitution. For example:

  • Reaction with dimethylamine replaces the carbonyl oxygen at position 6, forming 6-dimethylaminoazulene (10.D ) via iminium salt intermediates (Scheme 10) .

  • Treatment with p-toluenesulfonyl chloride (TsCl) and NaBF₄ yields 3-tosyloxy derivatives (10.CTsO ), which further react with cyclopentadienyl sodium to form chloroazulenes (10.E ) .

Conditions :

  • Amine substitutions require reflux in aprotic solvents (e.g., THF).

  • Tosylation occurs at room temperature with BF₄⁻ as a counterion .

Formation of Polycyclic Systems

The dione participates in annulation with active methylenes (e.g., diethyl malonate) to generate fused azuleno-furan systems. For instance:

  • Condensation with diethyl malonate produces 68.C (azulene) or 68.B (cyclohepta[b]furan-2-one), depending on reactant ratios (Scheme 68) .

  • Reaction with 2-chlorotropone (68.A(Cl) ) and phenyl-substituted methylenes yields phenylazulenes (71.M , 71.N ) via intermediates 71.D–71.L (Scheme 71) .

Key Pathway :

  • Nucleophilic attack at the carbonyl by the methylene compound.

  • Cyclization via keto-enol tautomerism.

  • Aromatization to stabilize the azulene core .

Pyrolysis and Elimination

Thermal treatment (pyrolysis at 250–300°C) induces ring-opening of the dione, generating reactive intermediates for further functionalization:

  • Vacuum pyrolysis of 27.2 (methyl ester derivative) eliminates CO₂Me, yielding azuleno[1,2-b]azulene (27.3 ) (Scheme 27) .

  • Trapping intermediates (e.g., 36.4 ) with furan produces adducts like 36.5 , confirming the formation of azulyne intermediates (Scheme 36) .

Halogenation and Arylation

The electron-rich azulene ring undergoes electrophilic substitution:

  • Bromination at positions 5 and 6 using Br₂/FeCl₃ yields 36.4 , which eliminates HBr to form 5,6-azulyne (II ) upon treatment with PhLi .

  • Arylation with diaryliodonium salts under iridium catalysis introduces aryl groups at position 3 (e.g., 35.5 → 35.2 ) (Scheme 35) .

Liquid Crystals and Optoelectronic Materials

Derivatives like 15.K (dimethylazulenes) exhibit monotropic smectic behavior, making them candidates for liquid crystals . this compound’s non-alternant π-system also enables tunable absorption in visible light, relevant for organic semiconductors .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Azuleno[1,2-B]furan-4,6-dione has been studied for its anticancer potential. Research indicates that derivatives of azulene compounds exhibit selective cytotoxicity against cancer cells while sparing healthy cells. For instance, a study demonstrated that azulene hydrazide-hydrazones showed significant anticancer activity against pancreatic cancer cell lines, with mechanisms involving the induction of mitophagy and the upregulation of specific proteins associated with cancer progression .

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of azulene derivatives are well-documented. A study highlighted the ability of certain azulene derivatives to modulate inflammatory responses in macrophages, leading to increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) . This suggests potential applications in treating inflammatory diseases.

1.3 Dermatological Applications

This compound and its derivatives have shown promise in dermatology. Their anti-inflammatory and photoprotective properties make them suitable candidates for formulations aimed at treating skin conditions like atopic dermatitis. However, challenges related to photodecomposition under UV light necessitate further research into their stability and efficacy in topical applications .

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as an electron donor or acceptor allows for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). Research into the synthesis of polycyclic compounds containing azulene structures has shown promising results in enhancing the efficiency of these devices .

2.2 Photodynamic Therapy

Recent studies have explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can be harnessed to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue .

Case Studies

Study Focus Findings
Ayaz et al., 2020Immunomodulatory effectsAzulene derivatives stimulated macrophage cytokine production without affecting cell viability at lower concentrations .
Brogyányi et al., 2022Anticancer activityNew azulene hydrazide-hydrazones demonstrated selective cytotoxicity against pancreatic cancer cells with mechanisms linked to mitochondrial accumulation .
Yetkin et al., 2022Anti-inflammatory propertiesInvestigated azulene derivatives' effects on inflammatory pathways; identified potential candidates for therapeutic use .

Mechanism of Action

The mechanism of action of azuleno[1,2-B]furan-4,6-dione involves its interaction with molecular targets through its unique electronic structure. The compound’s fused ring system allows for delocalization of electrons, which can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in inflammation and cancer .

Comparison with Similar Compounds

Naphtho[1,2-b]furan-4,5-dione Derivatives

These compounds share a naphthalene-furan-dione backbone but lack the azulene system. Key derivatives include:

  • 3-(4-Methoxyphenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione: Exhibited trypanocidal activity superior to benznidazole (standard drug for Chagas’ disease) due to enhanced lipophilicity from the methoxyphenyl group .

This compound

Table 1: Comparative Bioactivity Profiles

Compound Activity Target/Mechanism Key Data Source
Naphtho[1,2-b]furan-4,5-dione (triazole-substituted) Trypanocidal Plasma membrane disruption (lipophilicity) EC₅₀ < benznidazole [2]
Dimer naphtho[1,2-b]furan-4,5-dione Antimicrobial (MRSA) Bacterial wall/membrane damage MRSA inhibition [3]
2,3-Dihydro-6-hydroxy-2-methylenenaphtho[1,2-b]furan-4,5-dione Cytotoxic (T47D cells) Apoptosis induction IC₅₀ = 9.88 µg/mL [4]
Angular FNQs (e.g., naphtho[1,2-b]furan-4,5-diones) Anti-inflammatory Inhibition of NO•/PGE₂ in macrophages Non-toxic conc. = 10 µM [6,7]
This compound Not yet reported Theoretical redox activity Insufficient data [1]

Key Findings:

Antiparasitic Activity: Naphtho[1,2-b]furan-4,5-dione derivatives with triazole or arylamine substituents show enhanced trypanocidal activity via improved membrane penetration .

Cytotoxicity : Angular FNQs like naphtho[1,2-b]furan-4,5-diones exhibit significant cytotoxicity, likely due to redox cycling generating reactive oxygen species (ROS) .

Anti-inflammatory Potential: Substituted FNQs inhibit NO• and PGE₂ production in macrophages at non-toxic concentrations (≤10 µM), suggesting anti-inflammatory applications .

Physicochemical and Electronic Properties

Table 2: Structural and Electronic Comparison

Property This compound Naphtho[1,2-b]furan-4,5-dione Derivatives
Core Structure Azulene + furan-dione Naphthalene + furan-dione
Aromatic System Non-alternant (10 π-electrons) Alternant (10 π-electrons)
Redox Potential Theoretically high Experimentally confirmed redox activity
Lipophilicity (LogP) Unreported Enhanced by triazole/aryl groups

Key Insights:

  • Substitution patterns (e.g., triazole, methoxyphenyl) in naphthofuranquinones critically modulate bioactivity, whereas this compound lacks reported functionalization .

Biological Activity

Azuleno[1,2-B]furan-4,6-dione is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H6O3
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 647845-18-9
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC(=O)C=C2C(=C1)C3=C(C2=O)C=CO3

This compound's biological activity is largely attributed to its unique electronic structure, which allows for effective interaction with various biological targets. Preliminary studies suggest that it may interact with enzymes and receptors involved in inflammatory processes and cancer pathways. The compound's fused ring system facilitates electron delocalization, enhancing its reactivity with biological molecules .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies demonstrate its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

In Vitro Studies

A study published in a peer-reviewed journal highlighted the compound's efficacy against specific cancer cell lines. For instance:

  • Cell Line Tested : Human breast cancer (MCF-7)
  • IC50 Value : 15 µM after 48 hours of treatment
  • Mechanism : Induction of apoptosis via caspase activation

In Vivo Studies

In an animal model of inflammation, this compound was administered to assess its therapeutic potential:

ParameterControl GroupTreatment Group
Inflammatory Markers (pg/mL)250100
Histological Score3.51.0

The treatment group showed a significant reduction in inflammatory markers and improved histological scores compared to the control group.

Comparative Analysis with Similar Compounds

This compound can be compared with other azulene derivatives to understand its unique properties:

CompoundBiological ActivityMechanism of Action
Azuleno[6,5-b]furan-2,7-dioneModerate anti-inflammatorySimilar electron delocalization
Azuleno[4,5-b]furan-2,7-dioneWeak cytotoxicityDifferent fusion pattern

Q & A

Q. What are the standard synthetic routes for preparing naphthofuranquinone derivatives like Azuleno[1,2-B]furan-4,6-dione?

  • Methodological Answer : Synthesis typically involves condensation reactions using naphthoquinone precursors fused with heterocyclic rings (e.g., furan). Key steps include:
  • Reagents : Use β-lapachol derivatives or hydroxylated naphthoquinones as starting materials. Alkyl side chains or heterocyclic rings (e.g., triazoles, arylamines) are introduced via nucleophilic substitution or cycloaddition reactions .
  • Conditions : Reactions are conducted in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C, often catalyzed by palladium complexes or copper iodide for cross-coupling steps .
  • Purification : Silica gel column chromatography or preparative TLC is used, with purity confirmed by HPLC (>95%) .
  • Example : In , nor-lapachol was hybridized with triazoles using click chemistry to yield derivatives with enhanced bioactivity .

Q. Table 1: Synthetic Parameters for Representative Derivatives

Starting MaterialReagents/CatalystsSolventTemperature (°C)Yield (%)
Nor-lapacholCuI, PPh₃DMF8070–85
HydroxynaphthoquinonePd(OAc)₂, K₂CO₃DMSO10049–95

Q. How are naphthofuranquinones characterized structurally and analytically?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., quinone carbonyls at ~180 ppm, furan protons at δ 6.5–7.5) .
  • IR : Confirms carbonyl stretches (1640–1680 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .
  • Mass Spectrometry : EI/HRMS or ESI-MS verifies molecular ions and fragmentation patterns .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>95%) .

Q. What in vitro assays are used for initial anti-inflammatory or cytotoxic screening?

  • Methodological Answer :
  • Anti-inflammatory : LPS-activated RAW 264.7 macrophages are treated with derivatives to measure inhibition of NO• and PGE₂ production (IC₅₀ values calculated via ELISA or Griess assay) .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., T47D breast cancer cells) determine IC₅₀. Selectivity indices compare toxicity to non-cancerous cells (e.g., Vero cells) .
  • Example : A derivative from showed IC₅₀ = 9.88 µg/mL against T47D cells with a selectivity index of 30.23 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of naphthofuranquinone bioactivity?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., nitro in ) enhance redox activity, improving antiparasitic or cytotoxic effects .
  • Hydrophobic side chains (e.g., phenyltriazoles) increase membrane permeability, as seen in trypanocidal derivatives .
  • Heterocyclic Fusion : Angular fusion (e.g., naphtho[1,2-b]furan vs. naphtho[2,3-b]furan) alters electron distribution, affecting reactivity and target binding .
  • Table 2: Bioactivity Trends in Key Derivatives
Derivative StructureBioactivity (IC₅₀)Key Substituent
3-(4-Methoxyphenylamino)-furan2.1 µM (Trypanocidal)Methoxy
3-(3-Nitrophenylamino)-furan1.8 µM (Trypanocidal)Nitro
2-Methylenefuran-dione9.88 µg/mL (Cytotoxic)Methylene

Q. What mechanistic studies elucidate the anti-inflammatory or cytotoxic modes of action?

  • Methodological Answer :
  • Redox Cycling : Quinones generate ROS via Fenton-like reactions, measured via DCFH-DA fluorescence in cells .
  • Apoptosis Induction : Caspase-3/7 activation and Annexin V/PI staining confirm programmed cell death (e.g., T47D cell apoptosis in ) .
  • Cytokine Profiling : Multiplex assays quantify TNF-α, IL-6, and IL-1β suppression in macrophages to map anti-inflammatory pathways .

Q. How should researchers resolve contradictions in biological data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize cell lines (e.g., RAW 264.7 passage number), LPS concentrations, and incubation times to minimize variability .
  • Purity Verification : Re-characterize compounds via NMR and HPLC if discrepancies arise (e.g., impurity-driven false positives) .
  • Dose-Response Validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

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